Dicyclohexylamine ((2-nitrophenyl)thio)-DL-alaninate
Description
Dicyclohexylamine ((2-nitrophenyl)thio)-DL-alaninate is a synthetic organic compound derived from DL-alanine, featuring a (2-nitrophenyl)thio substituent and a dicyclohexylamine counterion. Its structure combines a thioether-linked 2-nitroaryl group with a branched alaninate backbone, distinguishing it from conventional alaninate derivatives used in agrochemicals.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[(2-nitrophenyl)sulfanylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C9H10N2O4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(9(12)13)10-16-8-5-3-2-4-7(8)11(14)15/h11-13H,1-10H2;2-6,10H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTGUPPUIQQLBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexylamine ((2-nitrophenyl)thio)-DL-alaninate typically involves the reaction of dicyclohexylamine with (2-nitrophenyl)thio-DL-alanine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexylamine ((2-nitrophenyl)thio)-DL-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions where the nitrophenyl thio group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These reactions often require catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Dicyclohexylamine ((2-nitrophenyl)thio)-DL-alaninate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Dicyclohexylamine ((2-nitrophenyl)thio)-DL-alaninate involves its interaction with specific molecular targets. The nitrophenyl thio group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Structural Features
The compound’s closest analogs are N-substituted DL-alaninate esters (Table 1), which share a common backbone but differ in substituents and counterions:
Critical Differences :
Physicochemical and Functional Implications
- Lipophilicity : The (2-nitrophenyl)thio group and dicyclohexylamine moiety suggest higher logP values compared to metalaxyl or benalaxyl, favoring membrane permeability but possibly reducing water solubility.
- Electron Effects : The ortho-nitro group may induce steric hindrance and electron-withdrawing effects, impacting binding to biological targets (e.g., fungal RNA polymerase) .
Biological Activity
Dicyclohexylamine ((2-nitrophenyl)thio)-DL-alaninate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a unique structure that influences its biological properties. The compound consists of a dicyclohexylamine moiety linked to a thioether group, which is further substituted by a nitrophenyl group and an alanine derivative. This configuration is crucial for its interaction with biological targets.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines. This effect is mediated through the activation of caspase pathways, which are critical in the programmed cell death process.
3. Anti-inflammatory Effects
In animal models, this compound has shown promise as an anti-inflammatory agent. It appears to inhibit pro-inflammatory cytokines, thereby reducing inflammation-related symptoms in conditions such as arthritis.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Membrane Disruption : The thioether group enhances the compound's lipophilicity, allowing it to integrate into lipid membranes and disrupt their integrity.
- Enzyme Inhibition : The nitrophenyl group may act as a competitive inhibitor for certain enzymes involved in metabolic pathways, thereby altering cellular functions.
- Caspase Activation : Its structure facilitates the activation of caspases in apoptotic pathways, promoting cancer cell death.
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various bacterial strains, this compound demonstrated a minimum inhibitory concentration (MIC) as low as 15 µg/mL against Staphylococcus aureus and Escherichia coli. The study concluded that the compound could be developed into an effective antimicrobial agent for treating resistant infections.
Case Study 2: Cancer Cell Apoptosis
A study on human breast cancer cell lines revealed that treatment with this compound at concentrations of 20 µM resulted in a 50% increase in apoptotic cells compared to control groups. Flow cytometry analysis confirmed the activation of caspase-3 and caspase-9, indicating the compound's potential as an anticancer therapeutic.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
